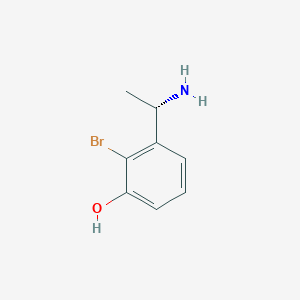
2,2,3,3-Tetrafluoro-2,3-dihydro-1-benzofuran-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-Tetrafluoro-2,3-dihydro-1-benzofuran-6-carboxylic acid is a fluorinated organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structural features of this compound, including the presence of fluorine atoms, make it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoro-2,3-dihydro-1-benzofuran-6-carboxylic acid can be achieved through various methods. One common approach involves the oxidation of furan-2-carboxylic acid using potassium permanganate. This reaction typically requires controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation reactions using efficient catalysts and optimized reaction conditions. The use of microwave-assisted synthesis has also been explored for the preparation of benzofuran derivatives, offering advantages such as reduced reaction times and improved yields .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluoro-2,3-dihydro-1-benzofuran-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the benzofuran ring .
Scientific Research Applications
2,2,3,3-Tetrafluoro-2,3-dihydro-1-benzofuran-6-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Benzofuran derivatives have shown potential as antimicrobial and anticancer agents, making this compound of interest for drug development
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetrafluoro-2,3-dihydro-1-benzofuran-6-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, leading to its biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1-benzofuran-2-carboxylic acid: A non-fluorinated analog with similar structural features.
2,2,3,3-Tetrafluoro-1-propanol: Another fluorinated compound with different functional groups.
2,2,3,3-Tetrafluorobutane-1,4-diyl dicarbamate: A fluorinated compound used in different applications.
Uniqueness
The uniqueness of 2,2,3,3-Tetrafluoro-2,3-dihydro-1-benzofuran-6-carboxylic acid lies in its specific combination of fluorine atoms and the benzofuran ring. This combination imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H4F4O3 |
|---|---|
Molecular Weight |
236.12 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoro-1-benzofuran-6-carboxylic acid |
InChI |
InChI=1S/C9H4F4O3/c10-8(11)5-2-1-4(7(14)15)3-6(5)16-9(8,12)13/h1-3H,(H,14,15) |
InChI Key |
BCTQOODERGVMEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)OC(C2(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B13555351.png)

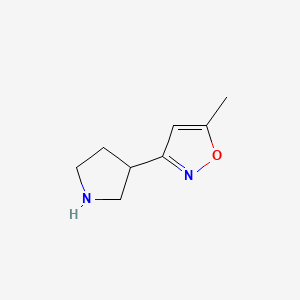
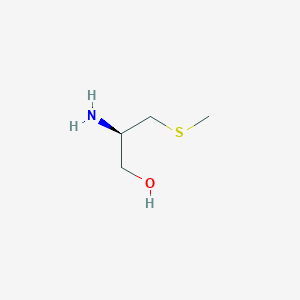
![5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-aminedihydrochloride](/img/structure/B13555379.png)
![2-[4-(Cyclopent-3-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B13555389.png)
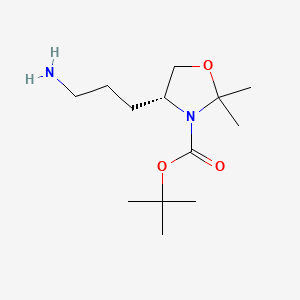
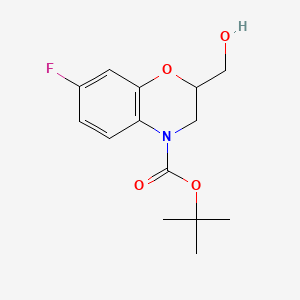
![1,4-dichloro-5H,7H,8H-pyrano[3,4-d]pyridazine](/img/structure/B13555405.png)

![(3R)-3-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B13555412.png)

